Product packaging for 7H-Thiopyrano[2,3-d]pyrimidine(Cat. No.:CAS No. 874-28-2)

7H-Thiopyrano[2,3-d]pyrimidine

Cat. No.: B13116669
CAS No.: 874-28-2
M. Wt: 150.20 g/mol
InChI Key: LJDXGHMZMKRRDX-UHFFFAOYSA-N
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Description

7H-Thiopyrano[2,3-d]pyrimidine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This core structure is a key intermediate for synthesizing novel polycyclic compounds that mimic purine bases, allowing them to interact with critical biological targets. Research into analogous structures, such as pyridothiopyranopyrimidines and benzothiopyranopyrimidines, has demonstrated potent multi-targeted kinase inhibition, particularly against VEGFR-2 (KDR), which is a key mediator of tumor angiogenesis . These related compounds have shown high antiproliferative effects across a panel of human tumor cell lines, suggesting the this compound scaffold is a promising template for developing multi-targeted therapeutic agents . Furthermore, molecular hybridization strategies that fuse similar thiopyrano-heterocycles with other pharmacophores, like pyrazole, have yielded compounds with excellent inhibitory activity against cancer-associated enzymes such as carbonic anhydrase isoforms hCAIX and hCAXII, which are biomarkers for hypoxic tumors . The scaffold's value lies in its versatility; it can be functionalized at multiple positions to explore structure-activity relationships and optimize potency, selectivity, and pharmacokinetic properties . As a key building block, this compound enables researchers to develop new chemical entities for probing biological pathways and innovating targeted cancer therapies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B13116669 7H-Thiopyrano[2,3-d]pyrimidine CAS No. 874-28-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

874-28-2

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

7H-thiopyrano[2,3-d]pyrimidine

InChI

InChI=1S/C7H6N2S/c1-2-6-4-8-5-9-7(6)10-3-1/h1-2,4-5H,3H2

InChI Key

LJDXGHMZMKRRDX-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CN=CN=C2S1

Origin of Product

United States

Synthetic Methodologies for 7h Thiopyrano 2,3 D Pyrimidine and Its Derivatives

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of fused heterocyclic systems like 7H-thiopyrano[2,3-d]pyrimidine. These methods typically involve the formation of one of the fused rings from an appropriately substituted partner ring. Key strategies include cyclocondensation, acid-mediated ring closure, and other intramolecular cyclization techniques.

Cyclocondensation Approaches

Cyclocondensation reactions involve the joining of two or more molecules, or different parts of the same molecule, to form a ring structure with the concurrent elimination of a small molecule such as water or ammonia. In the context of thiopyranopyrimidines, this often involves the reaction of a functionalized pyrimidine (B1678525) with a synthon that provides the necessary atoms for the thiopyran ring.

A common approach starts with a pre-formed, reactive pyrimidine derivative. For instance, 4-amino-6-hydroxy-2-mercaptopyrimidine can be condensed with α,β-unsaturated ketones in a solvent like glacial acetic acid. This reaction proceeds through an initial Michael addition of the amino group to the enone system, followed by an intramolecular cyclization and dehydration to furnish the final fused ring system. While this method is prominent for the synthesis of related pyridopyrimidines, the principle is adaptable for thiopyran analogues by selecting appropriate precursors.

Another versatile strategy involves the cyclocondensation of a ternary mixture of a mercaptopyrimidine, an aromatic aldehyde, and a compound with an active methylene group (like urea (B33335) or thiourea) under acidic conditions. ekb.eg The reaction is believed to proceed through the formation of a non-isolable unsaturated intermediate, which then undergoes a conjugate addition and subsequent cyclization to yield the fused pyrimidine system. ekb.eg

Hydrobromic Acid-Mediated Cyclization of Pyrimidine-Substituted Propenols

A specific and efficient method for the synthesis of 7H-thiopyrano[2,3-d]pyrimidines involves the hydrobromic acid (HBr)-mediated cyclization of pyrimidine-substituted propenol derivatives. clockss.orgcrossref.org This three-step sequence provides a direct route to substituted versions of the target scaffold. clockss.org

The synthesis begins with a starting material such as 4-chloro-6-methoxy-2-methylsulfanylpyrimidine. This is first reacted with an α,β-unsaturated aldehyde or ketone (e.g., cinnamaldehyde or chalcone derivatives) to form a secondary or tertiary alcohol. The chloro group on the pyrimidine ring is then substituted with a protected thiol, such as sodium 1,1-dimethylethylthiolate, to yield the key cyclization precursor: a 1-[4-(1,1-dimethylethylsulfanyl)pyrimidin-5-yl]prop-2-en-1-ol derivative. clockss.org

The final and crucial step is the ring closure, which is efficiently achieved by treating the propenol precursor with a stoichiometric equivalent of concentrated hydrobromic acid at low temperatures (e.g., 0 °C). clockss.org The reaction is typically rapid, completing within 20 minutes, and results in good to excellent yields of the corresponding this compound derivatives. clockss.org The use of HBr is critical, as other acids like hydrochloric or hydriodic acid have been found to produce complex product mixtures. Furthermore, the presence of the 2-methylsulfanyl group on the pyrimidine ring is essential for the success of this cyclization. clockss.org

Starting Pyrimidineα,β-Unsaturated CarbonylFinal ProductYield (%)
4-chloro-6-methoxy-2-methylsulfanylpyrimidineCinnamaldehyde4-Methoxy-2-methylsulfanyl-7-phenyl-7H-thiopyrano[2,3-d]pyrimidine93
4-chloro-6-methoxy-2-methylsulfanylpyrimidine4-Chlorocinnamaldehyde7-(4-Chlorophenyl)-4-methoxy-2-methylsulfanyl-7H-thiopyrano[2,3-d]pyrimidine94
4-chloro-6-methoxy-2-methylsulfanylpyrimidine4-Methylcinnamaldehyde4-Methoxy-7-(4-methylphenyl)-2-methylsulfanyl-7H-thiopyrano[2,3-d]pyrimidine95
4-chloro-6-methoxy-2-methylsulfanylpyrimidineChalcone4-Methoxy-2-methylsulfanyl-5,7-diphenyl-7H-thiopyrano[2,3-d]pyrimidine88

Table 1: Examples of 7H-Thiopyrano[2,3-d]pyrimidines synthesized via HBr-mediated cyclization. Data sourced from Kobayashi et al. clockss.org

Intramolecular Cyclization Strategies

Intramolecular cyclization is a broad category of reactions where a single molecule containing two reactive functional groups reacts to form a cyclic product. This strategy is widely employed in heterocyclic synthesis. The HBr-mediated method described above is a prime example of an intramolecular cyclization, where the thiol group (unmasked by the acid) attacks the allylic carbocation generated from the propenol. clockss.org

Other intramolecular strategies can be envisioned or have been applied to similar systems. For example, a pyrimidine derivative bearing a side chain with a terminal thiol group and a suitable electrophilic center can undergo cyclization. A pyrimidine thioether, for instance, could be designed to cyclize onto an adjacent carbonyl or activated double bond to form the thiopyran ring. nih.gov

In a related photochemical approach, certain pyrimidine derivatives containing a 1,3,5-hexatriene system can undergo a 6π-electrocyclization under UV irradiation. beilstein-journals.org This is followed by a sigmatropic hydrogen shift to form a new fused ring. While demonstrated for pyrano-fused systems, this principle of intramolecular electrocyclization offers a potential pathway for constructing complex thiopyranopyrimidine analogues. beilstein-journals.org

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all the reactants. These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity.

Knoevenagel Condensation Followed by [4+2] Cycloaddition

A prominent multi-component strategy for synthesizing fused pyrimidines involves a domino sequence initiated by a Knoevenagel condensation, which then sets up an intramolecular hetero-Diels-Alder ([4+2] cycloaddition) reaction. rsc.org This approach is particularly well-documented for the oxygen analogues, pyrano[2,3-d]pyrimidines, and is directly applicable to the synthesis of thiopyranopyrimidines. nih.govresearchgate.net

The reaction typically involves three components:

An aromatic or heteroaromatic aldehyde.

An active methylene compound, most commonly malononitrile.

A pyrimidine derivative that can act as a dienophile precursor, such as thiobarbituric acid.

This reaction can be catalyzed by various agents, including bases like DABCO or nanocatalysts, and can often be performed under environmentally friendly conditions, such as in aqueous media. nih.govcore.ac.uk

AldehydeActive MethyleneCatalystProduct Type
p-ChlorobenzaldehydeMalononitrileFe3O4 Nanoparticles7-Amino-5-(4-chlorophenyl)-4-oxo-2-thioxo-tetrahydro-1H-thiopyrano[2,3-d]pyrimidine-6-carbonitrile
BenzaldehydeMalononitrileSBA-Pr-SO3H7-Amino-4-oxo-5-phenyl-2-thioxo-tetrahydro-1H-thiopyrano[2,3-d]pyrimidine-6-carbonitrile
4-NitrobenzaldehydeEthyl CyanoacetateDABCOEthyl 7-amino-5-(4-nitrophenyl)-4-oxo-2-thioxo-tetrahydro-1H-thiopyrano[2,3-d]pyrimidine-6-carboxylate

Table 2: Representative multi-component synthesis of the thiopyrano[2,3-d]pyrimidine core via Knoevenagel/[4+2] cycloaddition type reactions.

Reactions Involving Thiophene Derivatives and Nitrogen Sources

While the core topic is the thiopyrano[2,3-d]pyrimidine system, the specified outline includes synthesis from thiophene derivatives. This generally leads to the isomeric and more widely studied thieno[2,3-d]pyrimidine (B153573) system, which features a five-membered thiophene ring fused to the pyrimidine. The synthesis of this scaffold is a classic example of building a pyrimidine ring onto a pre-existing thiophene.

A common starting material is a 2-amino-3-cyanothiophene or a 2-amino-3-ethoxycarbonylthiophene derivative. These compounds possess vicinal amino and carbonyl/nitrile functionalities, which are ideal for annulation of a pyrimidine ring.

From 2-Amino-3-cyanothiophenes: These precursors can be reacted with formamide to introduce the remaining two nitrogen atoms and one carbon atom of the pyrimidine ring, yielding 4-aminothieno[2,3-d]pyrimidines.

From 2-Amino-3-ethoxycarbonylthiophenes: These esters can be treated with isothiocyanates to form thiourea derivatives. Subsequent base-catalyzed intramolecular cyclization leads to the formation of 2-thioxo-thieno[2,3-d]pyrimidin-4-ones.

These methods demonstrate the versatility of using functionalized thiophenes as platforms for constructing fused heterocyclic systems with various nitrogen sources.

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced advanced techniques that offer improvements in efficiency, yield, and environmental impact over traditional methods. These techniques are increasingly being applied to the synthesis of complex heterocyclic systems.

Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal and materials chemistry for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction efficiency. While specific literature on the microwave-assisted synthesis of the parent this compound is not extensively detailed, the application of this technology to analogous fused pyrimidine systems is well-documented and demonstrates its potential.

For instance, the synthesis of related thiazolopyrimidines and thiazolodipyrimidines has been successfully performed under microwave irradiation. These methods have shown a significant increase in reaction yields, reportedly by 17–23%, when compared to conventional heating methods. Furthermore, reaction times were substantially reduced from hours to mere minutes, highlighting the efficiency of microwave assistance. This approach not only accelerates the synthetic process but also aligns with the principles of green chemistry by reducing energy consumption.

Similarly, the synthesis of the oxygen analogues, pyrano[2,3-d]pyrimidinone derivatives, has been achieved in a single step through the condensation of a barbituric acid or thiobarbituric acid with benzylidene acetophenone derivatives under microwave irradiation. This demonstrates the utility of microwave energy in facilitating multicomponent reactions to build complex heterocyclic scaffolds efficiently. Given these precedents, microwave-assisted synthesis represents a promising and highly effective technique for the rapid and efficient production of this compound derivatives.

Synthesis of Specific Analogues

The fusion of the thiopyranopyrimidine core with other heterocyclic rings generates novel systems with unique chemical properties. The synthesis of these specific analogues often requires tailored strategies.

A primary and effective strategy for constructing the thiopyrano[2,3-d]thiazole system is the hetero-Diels-Alder reaction, a powerful [4+2] cycloaddition method. nih.gov In this approach, 5-arylidene derivatives of 4-thioxo-2-thiazolidinones (also known as isorhodanines) or 2,4-thiazolidinedithiones serve as the heterodiene component. nih.gov

A variety of dienophiles can be employed in this reaction to generate a diverse range of fused thiopyrano[2,3-d]thiazole derivatives. tandfonline.com The reaction of 5-(2,4-dihydroxy-benzylidene)-4-thioxo-thiazolidine derivatives with dienophiles such as acrylonitrile, ethyl acrylate, and N-phenylmaleimide proceeds via a stereo-selective hetero-Diels-Alder reaction to yield the corresponding adducts. tandfonline.com For example, refluxing the initial adducts in acetic acid leads to fused 9-hydroxy-1-benzo[3′,4′:4,5]thiopyrano[2,3-d]thiazole derivatives. tandfonline.com

Another notable application of this methodology is in the synthesis of novel benzo ekb.egnih.govthiochromeno[2,3-d] nih.govtandfonline.com-thiazole-2,5,10-triones. These compounds are synthesized in high yields (75–90%) through the hetero-Diels-Alder reaction between 5-arylidene-4-thioxo-2-thiazolidinones and 1,4-naphthoquinone (B94277), which acts as the dienophile. nih.gov This reaction demonstrates the versatility of the approach in creating complex, polycyclic systems containing the thiopyrano[2,3-d]thiazole core. nih.gov

HeterodieneDienophileResulting SystemReference
5-(2,4-dihydroxy-benzylidene)-4-thioxo-thiazolidineAcrylonitrileFused thiopyrano[2,3-d]thiazole tandfonline.com
5-(2,4-dihydroxy-benzylidene)-4-thioxo-thiazolidineEthyl acrylateFused thiopyrano[2,3-d]thiazole tandfonline.com
5-Arylidene-4-thioxo-2-thiazolidinone1,4-NaphthoquinoneBenzo ekb.egnih.govthiochromeno[2,3-d] nih.govtandfonline.com-thiazole-2,5,10-trione nih.gov
Isorhodanine2-(Furan-2-yl)-methylenemalononitrileThiopyrano[2,3-d]thiazole-6-carbonitrile nih.gov

The synthesis of thiochromeno[2,3-d]pyrimidine derivatives involves the construction of a pyrimidine ring fused to a thiochromene (benzothiopyran) core. One reported method begins with the formation of 2-Amino-3H-thiochromeno[2,3-d]pyrimidin-4(5H)-one. ekb.eg This key intermediate serves as a scaffold for further chemical modifications.

The synthesis involves the reaction of mercaptopyrimidine precursors in an acidic medium. ekb.eg For example, the 2-Amino-3H-thiochromeno[2,3-d]pyrimidin-4(5H)-one intermediate can be reacted with pseudoamide-type reagents like urea or thiourea in the presence of sodium ethoxide under reflux conditions to generate further fused heterocyclic systems. ekb.eg The resulting product, characterized by NMR and mass spectrometry, confirms the presence of the thiochromeno[2,3-d]pyrimidine skeleton. Specifically, the 1H-NMR spectrum shows characteristic signals for the thiopyran CH2 protons and the aromatic protons of the thiochromene unit. ekb.eg Research has also been directed toward developing practical and efficient preparations of derivatives such as 7-methyl-thiochromeno[2,3-d]pyrimidines. scirp.org

Starting MaterialReagentsProductReference
Mercaptopyrimidine derivativeAromatic aldehyde, UreaPyrimidopyrimidine (precursor) ekb.eg
2-Amino-3H-thiochromeno[2,3-d]pyrimidin-4(5H)-oneUrea, Sodium EthoxideImino-2,3-dihydro- tandfonline.comnih.govacs.orgoxadiazolo[2,3-a]thiochromeno[2,3-d]pyrimidin-11(10H)-one ekb.eg
2-Amino-3H-thiochromeno[2,3-d]pyrimidin-4(5H)-oneThiourea, Sodium EthoxideImino-2,3-dihydro- tandfonline.comnih.govacs.orgthiadiazolo[2,3-a]thiochromeno[2,3-d]pyrimidin-11(10H)-one ekb.eg

Hydrazone Derivatives of Thiopyrano[2,3-d]pyrimidine

A comprehensive review of available scientific literature and chemical databases did not yield specific documented methods for the direct synthesis of hydrazone derivatives of the this compound core structure. Research on this particular heterocyclic family appears to be limited, with published studies focusing on related but structurally distinct systems such as pyrano[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and other isomeric forms of thiopyranopyrimidines.

While general synthetic routes to hydrazones are well-established in organic chemistry, typically involving the condensation of a hydrazine derivative with a ketone or aldehyde, the application of these methods to this compound precursors is not described. The synthesis of the necessary carbonyl-substituted or hydrazinyl-substituted this compound intermediates, which would serve as precursors for hydrazone formation, is also not detailed in the accessible literature.

Therefore, a detailed discussion of research findings and specific synthetic protocols for hydrazone derivatives of this compound cannot be provided at this time due to a lack of published data on this specific class of compounds. Further research in this area would be necessary to establish viable synthetic pathways and characterize the resulting hydrazone derivatives.

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis

Spectroscopic methods are fundamental in deducing the structure of novel 7H-thiopyrano[2,3-d]pyrimidine compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies characteristic functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the structural analysis of this compound derivatives.

In ¹H NMR spectra of various synthesized derivatives, characteristic signals confirm the presence of the thiopyran and pyrimidine (B1678525) rings. For instance, in a series of 7-aryl- and 5,7-diaryl-4-methoxy-2-methylsulfanyl-7H-thiopyrano[2,3-d]pyrimidines, the protons of the thiopyran ring appear as distinct signals. clockss.org For example, in 7-(4-Chlorophenyl)-4-methoxy-2-methylsulfanyl-7H-thiopyrano[2,3-d]pyrimidine, the proton at position 7 (H-7) appears as a doublet at δ 4.99 ppm, coupled with the proton at position 6. clockss.org The chemical shifts and coupling constants of these protons are crucial for confirming the stereochemistry of the molecule, with cis-configurations often being assigned based on the observed J values. jst.go.jp

¹³C NMR spectra complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the fused heterocyclic system and any substituents resonate at characteristic chemical shifts. For example, in 4-Methoxy-6-methyl-2-methylsulfanyl-7-phenyl-7H-thiopyrano[2,3-d]pyrimidine, the carbons of the pyrimidine and thiopyran rings appear in the range of δ 107-169 ppm, while the methylsulfanyl and methoxy (B1213986) carbons are observed at lower fields. clockss.org The specific chemical shifts for various derivatives provide a comprehensive map of the molecule's carbon framework. clockss.orgsphinxsai.com

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
4-Methoxy-6-methyl-2-methylsulfanyl-7-phenyl-7H-thiopyrano[2,3-d]pyrimidine (7b)1.92 (s, 3H), 2.50 (s, 3H), 4.01 (s, 3H), 4.60 (s, 1H), 6.62 (s, 1H), 7.23–7.29 (m, 5H)14.10, 23.30, 48.55, 54.03, 107.76, 116.45, 127.11, 127.95, 128.86, 130.86, 141.32, 161.95, 162.79, 168.55 clockss.org
7-(4-Chlorophenyl)-4-methoxy-2-methylsulfanyl-7H-thiopyrano[2,3-d]pyrimidine (7d)2.51 (s, 3H), 4.01 (s, 3H), 4.99 (d, J = 5.9 Hz, 1H), 5.80 (dd, J = 8.8, 5.9 Hz, 1H), 6.77 (d, J = 8.8 Hz, 1H), 7.24 (d, J = 8.8 Hz, 2H), 7.28 (d, J = 8.8 Hz, 2H)14.15, 44.01, 54.14, 107.06, 120.66, 121.35, 128.96, 129.00, 133.87, 139.97, 163.25, 163.76, 169.92 clockss.org
4-Methoxy-2-methylsulfanyl-5,7-diphenyl-7H-thiopyrano[2,3-d]pyrimidine (7f)2.55 (s, 3H), 3.63 (s, 3H), 5.03 (d, J = 5.4 Hz, 1H), 6.02 (d, J = 5.4 Hz, 1H), 7.18 (dd, J = 7.3, 1.9 Hz, 2H), 7.29–7.36 (m, 6H), 7.43 (d, J = 6.9 Hz, 2H)14.14, 44.54, 58.59, 109.78, 124.76, 126.81, 127.34, 127.83, 128.07, 128.14, 128.84, 137.68, 139.04, 140.29, 163.96, 168.62, 169.60 clockss.org

IR spectroscopy is instrumental in identifying the functional groups present in this compound derivatives. The IR spectra typically show characteristic absorption bands corresponding to various bond vibrations. For example, the C=N stretching vibration of the pyrimidine ring and C-S stretching of the thiopyran ring are key indicators. jst.go.jpjksus.org In a study of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, characteristic IR absorption bands were observed for the pyrimidine and thiopyran rings. nih.gov The presence of carbonyl groups in substituted derivatives is confirmed by strong absorption bands in the region of 1640-1736 cm⁻¹. nih.govacs.org

CompoundIR (KBr, cm⁻¹)Reference
4-Methoxy-6-methyl-2-methylsulfanyl-7-phenyl-7H-thiopyrano[2,3-d]pyrimidine (7b)1545, 1527, 1368, 1054 clockss.org
7-(4-Chlorophenyl)-4-methoxy-2-methylsulfanyl-7H-thiopyrano[2,3-d]pyrimidine (7d)1550, 1515, 1361, 1052 clockss.org
4-Methoxy-2-methylsulfanyl-5,7-diphenyl-7H-thiopyrano[2,3-d]pyrimidine (7f)1604, 1538, 1503, 1358, 1048 clockss.org
Ethyl 7-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxylate (7h)3444 (NH), 1736, 1640 (CO) nih.govacs.org

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound derivatives through the determination of the mass-to-charge ratio (m/z) of the molecular ion peak [M]⁺. jksus.org High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, which allows for the determination of the molecular formula. clockss.org For instance, the HRMS data for 7-(4-Chlorophenyl)-4-methoxy-2-methylsulfanyl-7H-thiopyrano[2,3-d]pyrimidine showed the [M+H]⁺ ion at m/z 337.0236, which corresponds to the calculated value for C₁₅H₁₄ClN₂OS₂ of 337.0237. clockss.org The fragmentation patterns observed in the mass spectra can also provide valuable structural information. acs.orgmdpi.com

CompoundMS (m/z)Reference
4-Methoxy-6-methyl-2-methylsulfanyl-7-phenyl-7H-thiopyrano[2,3-d]pyrimidine (7b)Calcd for C₁₆H₁₇N₂OS₂ [M+H]⁺: 317.0783, Found: 317.0755 clockss.org
7-(4-Chlorophenyl)-4-methoxy-2-methylsulfanyl-7H-thiopyrano[2,3-d]pyrimidine (7d)Calcd for C₁₅H₁₄ClN₂OS₂ [M+H]⁺: 337.0237, Found: 337.0236 clockss.org
4-Methoxy-2-methylsulfanyl-5,7-diphenyl-7H-thiopyrano[2,3-d]pyrimidine (7f)Calcd for C₂₁H₁₉N₂OS₂ [M+H]⁺: 379.0940, Found: 379.0939 clockss.org
3-((2,6-diphenyldihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione (3b)365.12 (M⁺) jksus.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (typically carbon, hydrogen, nitrogen, and sulfur). The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. Close agreement between the found and calculated values provides strong evidence for the purity and composition of the synthesized this compound derivatives. This technique is routinely used in conjunction with spectroscopic methods to fully characterize new compounds. clockss.orgnih.gov

CompoundMolecular FormulaCalculated (%)Found (%)Reference
4-Methoxy-6-methyl-2-methylsulfanyl-7-phenyl-7H-thiopyrano[2,3-d]pyrimidine (7b)C₁₆H₁₆N₂OS₂C, 60.73; H, 5.10; N, 8.85C, 60.62; H, 5.12; N, 8.87 clockss.org
7-(4-Chlorophenyl)-4-methoxy-2-methylsulfanyl-7H-thiopyrano[2,3-d]pyrimidine (7d)C₁₅H₁₃ClN₂OS₂C, 53.48; H, 3.89; N, 8.32- clockss.org
4-Methoxy-2-methylsulfanyl-5,7-diphenyl-7H-thiopyrano[2,3-d]pyrimidine (7f)C₂₁H₁₈N₂OS₂-- clockss.org

Chemical Reactivity and Derivatization Strategies of 7h Thiopyrano 2,3 D Pyrimidine

Functional Group Transformations

Detailed studies on the transformation of existing functional groups on a pre-formed 7H-thiopyrano[2,3-d]pyrimidine ring system are not extensively documented in the reviewed literature. Research has predominantly centered on the synthesis of the heterocyclic core with desired functionalities already in place, rather than subsequent modifications of these groups. For instance, while methods exist to introduce methoxy (B1213986) and methylsulfanyl groups at the 4- and 2-positions respectively, further reactions of these groups, such as hydrolysis, amination, or displacement, on the intact this compound scaffold have not been specifically described in the available literature. This indicates a potential area for future research to expand the chemical space accessible from this heterocyclic core.

Ring Modifications and Annulation Reactions

The construction of the thiopyran ring onto a pre-existing pyrimidine (B1678525) core is a key strategy in the synthesis of 7H-thiopyrano[2,3-d]pyrimidines. One notable method is the hydrobromic acid-mediated cyclization. clockss.org This annulation reaction involves the treatment of 3-aryl- or 1,3-diaryl-1-[4-(1,1-dimethylethylsulfanyl)pyrimidin-5-yl]prop-2-en-1-ol derivatives with a stoichiometric amount of concentrated hydrobromic acid. clockss.org The reaction proceeds smoothly at 0 °C and is typically complete within 20 minutes, affording good to excellent yields of the corresponding 7-aryl- or 5,7-diaryl-4-methoxy-2-methylsulfanyl-7H-thiopyrano[2,3-d]pyrimidines. clockss.org The use of an equivalent of the acid is crucial for the complete conversion of the starting material. clockss.org

The proposed mechanism for this cyclization involves the formation of an allylic carbenium ion intermediate upon treatment with hydrobromic acid. This intermediate is then trapped by the lone pair of electrons on the sulfur atom, leading to the formation of a sulfonium (B1226848) ion. Subsequent elimination of a tert-butyl cation from this intermediate results in the formation of the thiopyran ring and the final this compound product. nih.gov

Substitution Reactions at Key Positions of the Heterocyclic Core

The substitution pattern of the this compound core can be effectively controlled by utilizing appropriately substituted pyrimidine precursors. A common starting material is 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine. clockss.org The chloro group at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities prior to the annulation of the thiopyran ring.

For instance, the synthesis of the aforementioned cyclization precursors involves the substitution of the 4-chloro group with sodium 1,1-dimethylethylthiolate. clockss.org This substitution is a key step in introducing the sulfur-containing side chain that will ultimately form the thiopyran ring. The presence of the methoxy group at the 6-position (which becomes the 4-position in the final fused system) and the methylsulfanyl group at the 2-position are retained throughout the reaction sequence, demonstrating the stability of these substituents under the reaction conditions. clockss.org This approach allows for the strategic placement of substituents on the pyrimidine moiety, which can influence the biological activity of the final fused heterocyclic compound.

Oxidation Reactions of the Sulfur Heteroatom

The sulfur atom in the thiopyran ring of the this compound system is a site for oxidation, leading to the formation of sulfoxides and sulfones. While direct oxidation of the this compound has not been extensively detailed, studies on the closely related 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine system provide strong evidence for this reactivity. nih.gov In these analogous systems, the sulfur atom can be oxidized to the corresponding 5,5-dioxide (sulfone). nih.gov This transformation is typically achieved using common oxidizing agents. The resulting sulfones exhibit altered electronic and steric properties, which can significantly impact their biological activity. nih.gov

Molecular Hybridization Approaches

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced or synergistic biological activity. The this compound scaffold has been utilized as a core structure in the development of novel molecular hybrids.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (HOMO, LUMO, MEP)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic properties of thiopyrano[2,3-d]pyrimidine derivatives. These calculations help in elucidating the molecular geometry, electronic distribution, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining the electronic characteristics and reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant parameter for assessing the molecule's chemical stability; a large gap suggests high stability and low chemical reactivity. niscpr.res.in For instance, in studies of related fused pyrimidine (B1678525) systems like thieno[2,3-d]pyrimidines, the HOMO and LUMO orbitals were found to be localized on specific parts of the molecule, which helps in predicting sites for electrophilic and nucleophilic attacks. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is another key output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. The MEP is used to predict reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. mdpi.com For example, in a study on a hydrazone derivative of thieno[2,3-d]pyrimidine (B153573), MEP calculations helped identify the electronegative regions around oxygen and nitrogen atoms, indicating them as likely sites for interaction. mdpi.com While specific HOMO-LUMO and MEP data for the parent 7H-thiopyrano[2,3-d]pyrimidine are not extensively detailed in the provided literature, the methodologies applied to analogous structures like pyrazino[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine are directly transferable and fundamental for such analysis. mdpi.comderpharmachemica.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, usually a protein) to form a stable complex. This method is extensively used to understand the structure-activity relationships (SARs) of thiopyrano[2,3-d]pyrimidine derivatives and to predict their potential as inhibitors of various enzymes.

Molecular docking studies have been instrumental in elucidating how derivatives of the thiopyrano[2,3-d]pyrimidine scaffold interact with the active sites of various protein targets. These analyses reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are crucial for binding.

For example, novel thiopyrano[2,3-d]thiazole-pyrazole hybrids, which contain a related thiopyran ring fused to a different heterocycle, were docked into the active sites of human carbonic anhydrase (CA) isozymes CA IX and CA XII. nih.govacs.org The docking studies revealed that potent inhibitors from this series successfully fit into the active pockets of the enzymes, forming various interactions that explain their inhibitory activity. nih.govacs.org Similarly, docking of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives into the PI3Kα kinase active site showed that a morpholino group could form a critical hydrogen bond with the VAL815 residue, while an amide group could interact with ASP810. semanticscholar.org In another study, derivatives of thiopyrano[2,3-d]thiazole were docked into the GABAA receptor, with the most active compounds showing a strong affinity and forming stable complexes, comparable to diazepam. bohrium.com

These interaction analyses are vital for rational drug design, allowing for the optimization of lead compounds to enhance their binding affinity and selectivity for the target protein. sci-hub.senih.gov

Table 1: Examples of Ligand-Protein Interactions for Thiopyrano-pyrimidine Derivatives

Compound/Derivative Series Target Protein Key Interacting Residues Reference(s)
Thiopyrano[2,3-d]thiazole-pyrazole hybrids (e.g., 7e, 7i) Carbonic Anhydrase IX & XII Not specified nih.gov, acs.org
4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative (12h) PI3Kα VAL815, ASP810 semanticscholar.org
Thiopyrano[2,3-d]thiazole derivative (14) GABAA Receptor Not specified bohrium.com
7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives (7a-q, 10a-q) mTOR Kinase Not specified sci-hub.se

Molecular docking simulations are also used to predict the binding affinity of a ligand to its target protein, often expressed as a docking score or binding energy. These predicted values are frequently correlated with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC₅₀).

In a study of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline scaffold, docking was performed against PI3Kα. mdpi.com The results were used in conjunction with experimental data to build a structure-activity relationship. mdpi.com For instance, compound 8d from this series showed moderate cytotoxicity with IC₅₀ values in the micromolar range against several cancer cell lines. mdpi.com Another study on thiopyrano[2,3-d]thiazole-pyrazole hybrids identified compounds with potent inhibitory activity against carbonic anhydrase isozymes, with IC₅₀ values in the nanomolar range. acs.org For example, compound 7e exhibited an IC₅₀ of 0.067 µM against CAIX, and compound 7i had an IC₅₀ of 0.123 µM against CAXII. acs.org These findings demonstrate the utility of docking in identifying potent inhibitors for further development.

Table 2: Selected Binding Affinities (IC₅₀) of Thiopyrano-pyrimidine Derivatives

Compound Target IC₅₀ (µM) Reference(s)
Compound 7e mTOR Kinase 0.80 ± 0.15 sci-hub.se
Compound 11 PI3Kα 6.72 ± 0.30 nih.gov
Compound 11 mTOR Kinase 0.94 ± 0.10 nih.gov
Compound 7e (hybrid) Carbonic Anhydrase IX 0.067 ± 0.003 nih.gov, acs.org
Compound 7i (hybrid) Carbonic Anhydrase XII 0.123 ± 0.007 nih.gov, acs.org
Compound 8d A549 cell line 6.02 ± 1.22 mdpi.com

Conformational Analysis and Energy Minimization

Conformational analysis is a critical aspect of molecular modeling that studies the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. The biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation, known as the pharmacophoric conformation, that fits into the binding site of a biological target. nih.gov

Energy minimization procedures are used to find the most stable conformer of a molecule. For derivatives of the thiopyrano[3,2-d]pyrimidine scaffold, it was noted that the energy required for the ligand to shift from its lowest energy state to the conformation required for binding can be compensated by the energy released from drug-target interactions. nih.gov Therefore, understanding the conformational preferences of these molecules is essential for predicting their binding affinity. nih.gov Studies on selective PDE4B inhibitors based on the 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine scaffold involved molecular modeling, which inherently includes conformational analysis and energy minimization to understand how these molecules achieve their high selectivity. nih.gov

In Silico Prediction of Reactivity Descriptors

In silico methods can predict various reactivity descriptors that provide quantitative measures of a molecule's reactivity. These descriptors are derived from quantum chemical calculations and include parameters like chemical hardness, softness, electronic chemical potential, and Fukui functions. mdpi.comderpharmachemica.com

Fukui functions, for example, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. derpharmachemica.com While specific studies detailing these descriptors for the this compound parent compound are limited, research on analogous systems like pyrazino[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine hydrazones demonstrates the application of these methods. mdpi.comderpharmachemica.com For these related compounds, calculations of reactivity descriptors have helped to rationalize their chemical behavior and potential interaction sites. mdpi.com

Pharmacokinetic and Drug-Likeness Predictions (e.g., ADME analysis)

In addition to predicting biological activity, computational methods are vital for assessing the drug-like properties of new compounds. This includes the prediction of pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).

Several studies on thiopyrano[2,3-d]pyrimidine derivatives have included in silico ADME predictions. For a series of thiopyrano[2,3-d]thiazole derivatives evaluated as potential anticonvulsant agents, their drug-likeness and pharmacokinetic properties were calculated using the SwissADME server. bohrium.com The results showed that most of the synthesized derivatives were compliant with the Lipinski and Veber rules, which are guidelines for predicting oral bioavailability. bohrium.com Similarly, ADME studies were performed on a series of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines, which are structurally related fused pyrimidine systems. nih.gov These computational analyses help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures. researchgate.net

Table 3: List of Mentioned Compounds

Compound Name/Class Scaffold/System
This compound Parent Scaffold
Thiopyrano[2,3-d]thiazole-pyrazole hybrids Related Fused System
7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives Isomeric Fused System
Thieno[2,3-d]pyrimidine derivatives Related Fused System
Thiopyrano[2,3-d]thiazole derivatives Related Fused System
5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivatives Isomeric Fused System
Pyrazino[2,3-d]pyrimidine Analogous Fused System
Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines Related Fused System
Pyrido[2,3-d]pyrimidines Related Fused System
Diazepam Reference Drug
GDC-0941 Reference Drug
PI103 Reference Drug
Larotrectinib Reference Drug

Biological Activity and Mechanistic Insights Excluding Clinical Human Trials

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

Derivatives of the 7H-thiopyrano[2,3-d]pyrimidine core structure have been the subject of numerous studies to evaluate their ability to inhibit the growth of and induce death in cancer cells. These investigations have spanned various human cancer cell lines, revealing potent activity and offering insights into the structural features that govern their efficacy.

Evaluation against Specific Human Cancer Cell Lines (e.g., MCF-7, HePG-2, A549, PC-3, HepG2)

The cytotoxic potential of thiopyranopyrimidine derivatives has been demonstrated across a panel of human cancer cell lines. A series of novel thiopyrano[2,3-d]thiazoles linked to a pyrazole (B372694) moiety displayed significant in vitro efficacy against the human breast adenocarcinoma cell line (MCF-7) and the human liver carcinoma cell line (HePG-2). The half-maximal inhibitory concentrations (IC₅₀) for the most promising of these compounds ranged from 10.08 to 25.95 µg/mL against MCF-7 cells and from 7.83 to 13.37 µg/mL against HePG-2 cells. nih.gov

Similarly, another study on 6H-thiopyran-2,3-dicarboxylate derivatives reported potent, dose-dependent cytotoxic ability against MCF-7 and HCT-15 (colon cancer) cell lines, with IC₅₀ values ranging from 3.5 to 15 µM. cancer.gov One specific derivative, Dimethyl-5-acetyl-4-methyl-6-(4-methylphenylimino)-6H-thiopyran-2,3-dicarboxylate, showed an IC₅₀ value of 1.5 µM against the MCF-7 cell line. mdpi.com

Table 1: Cytotoxic Activity of Thiopyrano[2,3-d]pyrimidine Derivatives against Human Cancer Cell Lines

Compound Class Cell Line IC₅₀ Value Source
Thiopyrano[2,3-d]thiazole-pyrazole hybrids MCF-7 10.08 - 25.95 µg/mL nih.gov
Thiopyrano[2,3-d]thiazole-pyrazole hybrids HePG-2 7.83 - 13.37 µg/mL nih.gov
6H-Thiopyran-2,3-dicarboxylate derivatives MCF-7 4.5 µM cancer.gov
6H-Thiopyran-2,3-dicarboxylate derivatives HCT-15 3.5 µM cancer.gov
Dimethyl-5-acetyl-4-methyl-6-(4-methylphenylimino)-6H-thiopyran-2,3-dicarboxylate MCF-7 1.5 µM mdpi.com

Investigation of Apoptosis Induction Pathways

A key mechanism through which thiopyranopyrimidine derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which often converge on the activation of effector caspases like caspase-3. revvity.co.jpnih.gov

Studies on juglone-bearing thiopyrano[2,3-d]thiazoles in colorectal adenocarcinoma cells (HT-29) revealed that these compounds activate both the intrinsic and extrinsic apoptotic pathways. This was evidenced by significant increases in the activity of initiator caspases of the extrinsic pathway (caspase-8 and -10) and the intrinsic pathway (caspase-9), as well as the common executioner caspases (caspase-3/7). nih.gov Further investigation into thiopyrano[2,3-d]thiazole-pyrazole hybrids in HePG-2 cells also confirmed the induction of apoptosis, with enzymatic assays showing activation of caspase-9. nih.gov This activation of caspase-9 is a hallmark of the intrinsic pathway, often triggered by cellular stress and the release of cytochrome c from the mitochondria. revvity.co.jp

Table 2: Caspase Activation by Thiopyrano[2,3-d]pyrimidine Derivatives in Cancer Cells

Compound Class Cell Line Activated Caspases Pathway Implicated Source
Juglone-bearing thiopyrano[2,3-d]thiazoles HT-29 Caspase-3/7, -8, -9, -10 Extrinsic & Intrinsic nih.gov
Thiopyrano[2,3-d]thiazole-pyrazole hybrids HePG-2 Caspase-9 Intrinsic nih.gov

Cell Cycle Modulation Studies

In addition to inducing apoptosis, derivatives of this compound can disrupt the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating. The cell cycle is a tightly regulated process with distinct phases (G1, S, G2, M), and arresting cells in a particular phase is a common strategy for anti-cancer drugs.

Flow cytometry analysis has been employed to study these effects. Treatment of HePG-2 cells with potent thiopyrano[2,3-d]thiazole compounds led to significant alterations in the cell cycle distribution. nih.gov More specifically, juglone-bearing thiopyrano[2,3-d]thiazoles were found to cause cell cycle arrest in HT-29 colorectal cancer cells. A notable increase in the percentage of cells in the S-phase (from 17.3% in control to between 34.7% and 51.3%) and the G2/M phase (from 24.3% in control to between 28.8% and 39.9%) was observed, indicating that these compounds interfere with DNA synthesis and the transition into mitosis. nih.gov

Table 3: Effect of Juglone-Bearing Thiopyrano[2,3-d]thiazoles on Cell Cycle Distribution in HT-29 Cells

Treatment % of Cells in S Phase % of Cells in G2/M Phase Source
Control 17.3% 24.3% nih.gov
Les-6547 34.7% 39.9% nih.gov
Les-6557 51.3% 28.8% nih.gov

DNA Interaction Studies (e.g., DNA Intercalation)

Some thiopyran derivatives have been found to interact directly with DNA, which can contribute to their cytotoxic effects. DNA intercalation, where a compound inserts itself between the base pairs of the DNA double helix, can disrupt DNA replication and transcription, ultimately leading to cell death.

Enzyme and Receptor Inhibition Studies

Targeting specific enzymes and receptors that are overactive in cancer cells is a primary strategy in modern drug discovery. Research has shown that the this compound scaffold can be used to design potent and selective inhibitors of enzymes that play a crucial role in tumor progression and survival.

Carbonic Anhydrase Isozyme Inhibition (CAIX, CAXII)

Carbonic anhydrases (CAs) are a family of enzymes involved in pH regulation. Two isoforms, CAIX and CAXII, are particularly relevant in oncology as they are overexpressed in many tumors in response to hypoxia (low oxygen). By helping to maintain a neutral intracellular pH while promoting an acidic extracellular environment, these enzymes aid tumor cell survival and invasion. Consequently, CAIX and CAXII are considered important anti-cancer drug targets.

A novel series of thiopyrano[2,3-d]thiazole-pyrazole hybrids were designed as non-sulfonamide inhibitors of these enzymes. Several of these compounds demonstrated potent and selective inhibition of CAIX and CAXII. For instance, compound 7e was a highly potent inhibitor of CAIX with an IC₅₀ value of 0.067 µM, which is comparable to the standard sulfonamide inhibitor Acetazolamide (AZA) (IC₅₀ = 0.059 µM). nih.gov Another compound from the same series, 7i, was the most potent inhibitor of CAXII, with an IC₅₀ of 0.123 µM. nih.gov The high potency and selectivity of these compounds suggest that the thiopyranopyrimidine scaffold is a promising framework for developing novel carbonic anhydrase inhibitors for cancer therapy. nih.gov

Table 4: Inhibitory Activity (IC₅₀) of Thiopyrano[2,3-d]thiazole-pyrazole Hybrids against Carbonic Anhydrase Isozymes

Compound hCAIX IC₅₀ (µM) hCAXII IC₅₀ (µM) Source
7e 0.067 ± 0.003 0.468 ± 0.023 nih.gov
7i 0.287 ± 0.014 0.123 ± 0.007 nih.gov
Acetazolamide (AZA) 0.059 ± 0.003 0.083 ± 0.005 nih.gov

Tyrosine Kinase Inhibition (e.g., EGFR)

A comprehensive review of scientific literature did not yield specific studies detailing the activity of compounds with the this compound core as inhibitors of Epidermal Growth Factor Receptor (EGFR) or other tyrosine kinases. Research in this area has predominantly focused on related but structurally distinct fused pyrimidine (B1678525) systems, such as thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines.

Phosphatidylinositol 3-Kinase (PI3K) Inhibition (e.g., PI3Kα)

Five compounds from the series were selected for further testing against PI3Kα at a concentration of 10 μM. nih.gov The results indicated varying degrees of inhibition, highlighting the potential of this isomeric scaffold as a starting point for the development of PI3K inhibitors.

Table 1: PI3Kα Inhibitory Activity of Selected 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives

Compound ID % Inhibition at 10 µM (PI3Kα)
7b 35.80%
7e 41.30%
7h 12.30%
10b 25.40%
10e 18.20%

Data sourced from a study on thiopyrano[4,3-d]pyrimidine derivatives, which are isomers of the thiopyrano[2,3-d]pyrimidine scaffold. nih.gov

Mammalian Target of Rapamycin (B549165) (mTOR) Kinase Inhibition

The mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway, has been a target for derivatives of the isomeric 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine scaffold. nih.govsci-hub.se A series of compounds based on this structure were designed and evaluated for their ability to inhibit mTOR kinase. nih.gov

Initial screening of all synthesized compounds was performed at a 10 μM concentration. From this, several compounds were selected for IC50 determination against mTOR kinase and two cancer cell lines (H460 and PC-3). The most promising compound, 7e , demonstrated strong activity against mTOR with an IC50 value of 0.80 µM. nih.gov This compound also showed potent anticancer activity against the H460 and PC-3 cell lines. nih.gov Structure-activity relationship (SAR) studies indicated that substitutions on the aryl group at the C-4 position significantly influenced antitumor activity, with a 4-hydroxyl group providing the best potency. nih.gov

Table 2: mTOR Inhibition and Anticancer Activity of Lead Compound 7e

Compound ID Target IC50 (µM)
7e mTOR Kinase 0.80 ± 0.15
H460 cell line 7.43 ± 1.45
PC-3 cell line 11.90 ± 0.94

Data pertains to a derivative of the 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine scaffold. nih.gov

HIV-1 Reverse Transcriptase Inhibition

No specific studies detailing the inhibitory activity of this compound derivatives against HIV-1 Reverse Transcriptase were identified in the reviewed scientific literature. Research into non-nucleoside reverse transcriptase inhibitors has largely focused on other heterocyclic systems.

G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition

A review of available scientific literature found no specific investigations into the inhibitory effects of compounds containing the this compound scaffold on G Protein-Coupled Receptor Kinase 2 (GRK2).

c-Met/Axl Inhibition

There is no available research in the scientific literature specifically identifying this compound derivatives as inhibitors of the c-Met or Axl receptor tyrosine kinases. Studies on c-Met/Axl inhibitors have often centered on other fused pyrimidine scaffolds, such as 7H-pyrrolo[2,3-d]pyrimidines. nih.gov

Caspase-9 Enzymatic Activity Modulation

Specific data on the modulation of caspase-9 enzymatic activity by this compound derivatives is not present in the current scientific literature. Related research has mentioned enzymatic assays against caspase-9 for hybrid molecules containing a thiopyrano[2,3-d]thiazole core, which is a structurally different heterocyclic system. nih.govacs.org However, the outcomes of these assays were not detailed.

Antimicrobial Efficacy

The capacity of this compound derivatives to inhibit the growth of pathogenic microorganisms has been an area of scientific inquiry.

Antibacterial Activity

Research into the antibacterial effects of this compound derivatives has yet to yield specific data. While the broader class of fused pyrimidines has been extensively studied for antibacterial properties, dedicated studies on the this compound scaffold against both Gram-positive and Gram-negative bacteria are not extensively documented in the available literature.

Antifungal Activity

Similarly, investigations into the antifungal potential of this compound derivatives are limited. There is a lack of specific published research detailing the efficacy of this particular heterocyclic system against various fungal strains.

Other Investigated Biological Activities

Beyond antimicrobial actions, the therapeutic potential of this compound derivatives has been explored in other biological domains.

Antioxidant Activity

There is a notable absence of specific studies focused on the antioxidant capabilities of this compound derivatives. The potential for these compounds to mitigate oxidative stress through mechanisms such as free radical scavenging has not been thoroughly investigated in published research.

Anti-inflammatory Activity

The anti-inflammatory properties of the this compound nucleus remain an understudied area. Scientific literature lacks specific reports on the evaluation of these compounds in preclinical models of inflammation or their mechanism of action on inflammatory pathways.

Antiviral Activity

Exploration of the antiviral effects of this compound derivatives is not apparent in the current body of scientific literature. There are no specific reports of this compound class being tested for activity against viral pathogens.

Antiprotozoal Activity

Research into the antiprotozoal effects of compounds related to this compound has shown promising results, particularly with thieno[2,3-d]pyrimidin-4(3H)-one derivatives. These compounds have been investigated for their efficacy against various protozoan parasites.

In one study, novel thieno[2,3-d]pyrimidin-4(3H)-ones bearing a benzimidazole (B57391) ring were synthesized and evaluated for their activity against Trichinella spiralis and Lamblia muris. Several of these derivatives demonstrated significant in vivo efficacy. For instance, compounds 8 , 10 , 11 , 13-15 , 22 , and 23 showed 100% effectiveness in a five-day treatment course in mice infected with Lamblia muris.

Furthermore, specific derivatives exhibited potent activity against Trichinella spiralis. Compound 22 , 2-[2-(5-nitro-1H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydro nih.govbenzothieno[2,3-d]pyrimidin-4(3H)-one, was the most active, showing 95% efficacy at a 5 mg/kg dose after 24 hours. Compounds 8 and 10 also displayed high efficacy of 90% after 48 hours at the same dosage. Compound 11 , 2-{2-[(5(6)-nitro-1H-benzimidazol-2-yl)thio]ethyl}-5,6,7,8-tetrahydro nih.gov-benzothieno[2,3-d]pyrimidin-4(3H)-one, demonstrated 90% efficacy within 24 hours.

Table 1: Antiprotozoal Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound Target Organism Efficacy Dosage Time
8 Lamblia muris 100% - 5 days
8 Trichinella spiralis 90% 5 mg/kg 48 h
10 Lamblia muris 100% - 5 days
10 Trichinella spiralis 90% 5 mg/kg 48 h
11 Lamblia muris 100% - 5 days
11 Trichinella spiralis 90% 5 mg/kg 24 h
13 Lamblia muris 100% - 5 days
14 Lamblia muris 100% - 5 days
15 Lamblia muris 100% - 5 days
22 Lamblia muris 100% - 5 days
22 Trichinella spiralis 95% 5 mg/kg 24 h
23 Lamblia muris 100% - 5 days

Antimalarial Activity

A study on thieno[3,2-d]pyrimidin-4(3H)-one derivatives revealed their potential as antimalarial agents. A screening of 120 newly synthesized derivatives showed that 40 of them exhibited good in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with IC50 values ranging from 35 to 344 nM and 45 to 800 nM, respectively. These compounds were found to be non-cytotoxic and non-mutagenic. The lead compound from this series was also active against the liver stages of Plasmodium yoelii with an IC50 of 35 nM and showed a 45% reduction in parasitemia in an in vivo mouse model.

In a separate line of research, 7H-pyrrolo[2,3-d]pyrimidine-4-amine derivatives were designed as potential inhibitors of P. falciparum calcium-dependent protein kinases. Several of these compounds displayed promising inhibitory activity against PfCDPK1 and PfCDPK4.

Analgesic and Antipyretic Properties

The analgesic and antipyretic potential of compounds structurally related to this compound has been explored. A study on a series of non-acidic aminobenzo-pyranopyrimidine derivatives reported significant and dose-dependent analgesic and antipyretic effects.

In the mouse writhing test, all the tested compounds demonstrated major analgesic properties at oral doses ranging from 6.25 to 100 mg/kg. Similarly, in a model of E. coli lipopolysaccharide-induced fever in rats, the compounds exhibited significant antipyretic activity within the same dosage range. Notably, these compounds did not show any gastrolesivity up to a dose of 150 mg/kg, unlike the reference drug indomethacin.

Antihistaminic Properties

The potential for antihistaminic activity has been investigated in heterocyclic systems analogous to this compound. Research on thieno[2,3-d]pyrimidinones has led to the design of a novel series of compounds based on the general pharmacophore model for H1-antihistaminic agents. These designed molecules were synthesized and evaluated for their antihistaminic and anticholinergic activities, with computational studies correlating well with experimental findings.

In another study, a series of pyridothienopyrimidines were synthesized and evaluated as inhibitors or inducers of histamine (B1213489) release from rat mast cells. Several of these compounds showed inhibitory IC50 values in the range of 2-25 microM, making them significantly more potent than cromoglycate and ketotifen. Specifically, compound 9l was a potent inhibitor under all tested conditions, with an IC50 of 9-25 microM. Conversely, some derivatives, like 4l and 9e , were found to be strong inducers of histamine release.

Table 2: Antihistaminic Activity of Pyridothienopyrimidine Derivatives

Compound Activity IC50 / Effect
Several Pyridothienopyrimidines Inhibition of histamine release 2-25 µM
9l Potent inhibitor of histamine release 9-25 µM
4l Strong inducer of histamine release 170-230%
9e Strong inducer of histamine release 100-150%

Structure Activity Relationship Sar Studies

Impact of Substituent Electronic and Steric Effects

Influence of Halogen Substituents on Activity Profile

Halogen atoms are frequently employed in drug design to modulate factors like lipophilicity, metabolic stability, and binding interactions. In the context of thiopyranopyrimidine derivatives, halogen substitution has proven to be a critical determinant of biological activity.

Studies on a related isomeric scaffold, 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine, revealed that the introduction of electron-withdrawing halogen substituents such as chlorine (Cl), fluorine (F), and bromine (Br) on a C-4 position phenyl ring resulted in superior antitumor activity. nih.govmdpi.comnih.gov For instance, a series of derivatives bearing a pyrazoline moiety showed that compounds with these halogen groups were more cytotoxic than their counterparts with electron-donating groups. nih.govnih.gov This suggests that the electronegativity and size of the halogen atom can significantly impact the compound's ability to interact with its biological target.

Further research on thiopyrano[2,3-d]thiazole-pyrazole hybrids highlighted that the presence of a bromine atom on the phenyl ring of the pyrazole (B372694) moiety was essential for achieving broad-spectrum cytotoxic activity against both MCF-7 (breast cancer) and HePG-2 (liver cancer) cell lines. acs.org This underscores the strategic importance of halogen placement in optimizing the anticancer effects of these complex heterocyclic systems.

Role of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), play a pivotal role in defining the SAR of thiopyranopyrimidines.

A clear trend has been observed in several series of thiopyrano[4,3-d]pyrimidine derivatives, where compounds featuring EWGs (e.g., -Cl, -F, -Br) on an attached benzene (B151609) ring demonstrated enhanced antitumor activity compared to those with EDGs (e.g., -OCH₃, -H). nih.govmdpi.comnih.gov However, this trend is not universal across all thiopyranopyrimidine-based scaffolds or all biological activities. For example, in one study on 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, a 4-hydroxy (-OH) substituent, which is an EDG, produced the most potent inhibitory activity against mTOR kinase. sci-hub.se

In the context of antimicrobial activity, research on the related pyrano[2,3-d]pyrimidine skeleton showed that both EDGs (like 4-OH, 4-OCH₃) and EWGs (like 4-NO₂) on a phenyl ring exerted distinct influences on the activity against various Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net This indicates that the optimal electronic nature of a substituent can be target-dependent. Interestingly, studies on imidazo[1,2-a]pyrazine (B1224502) derivatives, a scaffold explored as a replacement for thiopyranopyrimidine, found that EDGs on the benzene ring were actually beneficial for cytotoxicity. mdpi.comnih.gov

Positional Effects of Substituents on Biological Activity

The specific position of a substituent on the thiopyranopyrimidine nucleus or its appended moieties can dramatically alter its biological effect. This positional isomerism is a key factor in SAR studies. For a series of thiopyrano[2,3-d]thiazole derivatives evaluated for anticonvulsant properties, specific substitution patterns led to the identification of highly active compounds, demonstrating that the placement of functional groups is crucial for efficacy. bohrium.com

In studies of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidines, it was found that variations in the substitution of an attached aryl group at the C-4 position significantly impacted antitumor activity. sci-hub.se When this scaffold was hybridized with a chromone (B188151) moiety, substitution at the C-6 position of the chromone ring with a carboxyl group was found to be beneficial for antitumor activity. nih.gov This highlights that positional effects are relevant not only on the core structure but also on any attached ring systems. The principle of positional influence is further supported by research on related heterocyclic systems, where, for instance, an aryl group at the C-4 position of a pyridine (B92270) ring resulted in more active compounds than substitution at the C-5 position. mdpi.comnih.gov

Influence of Fused Ring Systems and Isomeric Forms

The manner in which the thiopyran ring is fused to the pyrimidine (B1678525) ring, as well as the addition of other fused heterocyclic systems, creates different isomers and scaffolds that exhibit distinct biological profiles. A direct comparison between compounds with a thieno[2,3-d]pyrimidine (B153573) backbone and those with an isomeric thieno[3,2-d]pyrimidine (B1254671) structure found that the former showed better antiproliferative activity. rsc.org This demonstrates that the specific arrangement of the fused rings is a critical determinant of efficacy.

Significance of Thioether Oxidation on Biological Efficacy

The oxidation state of the sulfur atom in the thiopyran ring is another crucial factor influencing biological activity. The conversion of the thioether to a sulfoxide (B87167) or a sulfone can significantly modulate the compound's polarity, solubility, and hydrogen-bonding capabilities, thereby affecting its efficacy.

A study designed to probe this effect synthesized two series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, with one series having the sulfur atom oxidized. nih.gov The results showed that the most promising compound in terms of cytotoxicity belonged to the oxidized series, indicating that thioether oxidation can be a beneficial strategy for enhancing activity. nih.gov Further evidence comes from the investigation of a thiopyrano[3,2-b]pyran derivative where the sulfur was oxidized to a 5,5-dioxide (a sulfone). ukrbiochemjournal.org This sulfone derivative was identified as a selective antimicrobial agent against methicillin-resistant Staphylococcus aureus, highlighting the role of sulfur oxidation in defining the biological activity spectrum. ukrbiochemjournal.org

Relationship Between Molecular Hybridization and Enhanced Activity

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been successfully applied to the thiopyranopyrimidine scaffold to create novel agents with enhanced or dual activities.

A prominent example is the development of thiopyrano[2,3-d]thiazole-pyrazole hybrids, which were designed as potential anticancer agents and carbonic anhydrase inhibitors. acs.orgnih.gov This approach has been described as a potent strategy in drug discovery. acs.org Similarly, hybrid molecules incorporating the thiopyranopyrimidine core with other biologically active moieties like pyrazoline and chromone have yielded compounds with significant therapeutic potential. jst.go.jp

Specifically, thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety showed potent cytotoxicity. mdpi.comnih.gov The hybridization of the same core with a chromone moiety led to a compound with excellent dual inhibitory activity against mTOR and PI3Kα kinases. nih.gov This demonstrates that combining the thiopyranopyrimidine scaffold with other known pharmacophores can lead to synergistic effects and novel mechanisms of action, such as the dual inhibition of enzymes like EGFR and DHFR by certain thieno[2,3-d]pyrimidine derivatives. nih.gov

Based on a comprehensive review of available scientific literature, detailed Structure-Activity Relationship (SAR) studies focusing on the ligand-target specificity and selectivity of the "7H-Thiopyrano[2,3-d]pyrimidine" scaffold could not be located.

The available body of research extensively covers related isomers and analogous scaffolds, such as:

Thiopyrano[4,3-d]pyrimidine derivatives , which have been investigated as potential inhibitors of kinases like PI3K and mTOR. nih.govnih.gov

Thieno[2,3-d]pyrimidine derivatives , which are structural analogues of purines and have been explored as potential anticancer agents, including as EGFR kinase inhibitors. mdpi.com

Thiopyrano[2,3-d]thiazole hybrids , which have been studied for their activity against targets like carbonic anhydrases. nih.govacs.org

However, the specific SAR data, including ligand-target specificity and selectivity for the This compound core structure, remains unpublished in the searched literature. Therefore, the generation of an article section on this topic with the required detailed findings and data tables is not possible at this time.

Future Perspectives and Research Directions

Development of Novel Synthetic Pathways

The synthesis of the 7H-thiopyrano[2,3-d]pyrimidine core and its derivatives is an active area of research, with future efforts aimed at improving efficiency, versatility, and green chemistry principles. Current synthetic strategies often involve multi-step sequences. One established method begins with readily available starting materials like 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP), proceeding through a facile three-step sequence to yield 7-aryl- or 5,7-diaryl-4-methoxy-2-methylsulfanyl-7H-thiopyrano[2,3-d]pyrimidines. researchgate.net Another prominent approach is the hetero-Diels-Alder reaction, a powerful [4+2] cycloaddition method. For instance, the reaction of 5-arylidene-4-thioxo-2-thiazolidinones with dienophiles like 1,4-naphthoquinone (B94277) has been used to create complex, fused thiopyrano[2,3-d]thiazole systems. nih.govjst.go.jp

Future research is directed towards several key areas:

Catalyst Innovation: Exploring new catalysts, including metal-based and organocatalysts, to enhance reaction rates, improve regioselectivity, and allow for milder reaction conditions.

Green Chemistry: The use of environmentally benign solvents and reaction conditions, such as employing polyethylene (B3416737) glycol-400 (PEG-400) at room temperature without a catalyst, has shown promise in related syntheses and represents a significant future direction. jst.go.jp

Stereoselective Synthesis: For derivatives with chiral centers, developing highly diastereoselective or enantioselective synthetic routes is crucial for isolating the most active stereoisomers.

Elucidation of Undiscovered Biological Targets

While research has linked this compound derivatives to several biological targets, the full spectrum of their activity remains to be uncovered. The structural similarity of the pyrimidine (B1678525) moiety to purine (B94841) bases suggests a wide range of potential interactions with biological macromolecules. scilit.com

Currently known targets for derivatives include:

Protein Kinases: This is the most studied area, with derivatives showing inhibitory activity against a variety of kinases, including PI3K/mTOR nih.govsci-hub.senih.govoncotarget.com, VEGFR-2 acs.org, EGFR semanticscholar.org, and Interleukin-2-inducible T-cell kinase (Itk). nih.gov The dysregulation of these kinases is implicated in cancer, highlighting the therapeutic potential of this scaffold. acs.orgencyclopedia.pub

Carbonic Anhydrases: Specific thiopyrano[2,3-d]thiazole-pyrazole hybrids have been identified as potent and selective inhibitors of human carbonic anhydrase isozymes IX and XII, which are important targets in cancer therapy due to their role in regulating pH in the tumor microenvironment. nih.govacs.org

Other Targets: Anticonvulsant properties of some derivatives suggest potential interaction with neuronal targets like the GABA-A receptor. bohrium.com

Future research will focus on target deconvolution and expansion. For compounds showing potent cytotoxicity, identifying the precise molecular target is a critical next step. nih.gov Broad-based screening of this compound libraries against panels of kinases, epigenetic enzymes (like histone deacetylases or methyltransferases), and G-protein coupled receptors (GPCRs) could unveil entirely new mechanisms of action and therapeutic opportunities.

Rational Design of Potent and Selective Analogues

The rational design of new analogues is a cornerstone of advancing the this compound scaffold from a lead compound to a clinical candidate. This process relies on a deep understanding of the structure-activity relationships (SAR) and the use of computational chemistry.

SAR studies on various derivatives have already yielded valuable insights. For example, in a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, it was found that aryl urea (B33335) scaffolds at the 2-position significantly impacted antitumor activity, with specific substitutions on the aryl ring, such as 3-Cl-4-F or 3-CF3-4-Cl, being preferred. nih.gov Another study noted that introducing electron-withdrawing groups like chlorine or fluorine to the benzene (B151609) ring at the C-4 position resulted in better cytotoxic activity than electron-donating groups. nih.govmdpi.com

Future rational design efforts will be enhanced by:

Scaffold Hopping: Replacing parts of the molecule, such as the triazine scaffold in a known inhibitor with a thiopyrano[4,3-d]pyrimidine scaffold, has proven to be a successful strategy for generating novel and potent compounds. sci-hub.seoncotarget.com

Molecular Hybridization: Combining the this compound core with other pharmacologically active moieties (e.g., pyrazole (B372694), naphthoquinone, or chromone) is a powerful strategy to create hybrid molecules with potentially synergistic or novel activities. nih.govjst.go.jpnih.gov

Targeting Selectivity: A major goal is to design analogues with high selectivity for a specific biological target (e.g., a particular kinase isoform) over others. This is crucial for minimizing off-target effects and improving the safety profile of potential drugs. The development of covalent inhibitors, as demonstrated for related pyrrolo[2,3-d]pyrimidines targeting Itk, offers a path to achieving high selectivity. nih.gov

Exploration of New Therapeutic Applications

The diverse biological activities reported for this compound derivatives suggest that their therapeutic potential extends beyond the currently explored areas. The scaffold's versatility makes it a valuable platform for drug discovery in various disease contexts. researchgate.netsmolecule.com

Established and emerging applications include:

Anticancer: This is the most extensively researched application, with compounds demonstrating cytotoxicity against numerous cancer cell lines, including lung, prostate, breast, and liver cancer. nih.govmdpi.com The mechanisms often involve the inhibition of key signaling pathways like PI3K/Akt/mTOR. nih.gov

Anticonvulsant: Certain thiopyrano[2,3-d]thiazole derivatives have shown significant anticonvulsant effects in animal models, with activity comparable to the established drug sodium valproate. researchgate.netbohrium.com

Antimicrobial and Antiparasitic: Derivatives have been screened for antimicrobial activity, and related fused pyrimidines have been investigated as potential agents against parasites like Plasmodium falciparum, the causative agent of malaria. researchgate.netnih.gov

Anti-inflammatory: The pyrazole moiety, often hybridized with the thiopyranopyrimidine core, is known for its anti-inflammatory properties, suggesting a potential application in inflammatory diseases. researchgate.net

Antiviral: Recently, dihydrothiopyrano[3,2-d]pyrimidine derivatives have been designed as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) that are effective against drug-resistant variants. researchgate.net

Future research should systematically explore the potential of this scaffold in other areas. Given the role of targeted kinases in neuroinflammation and neurodegeneration, investigating these compounds for diseases like Alzheimer's or Parkinson's could be a fruitful avenue. Furthermore, their potential as antiviral agents could be expanded to other viruses beyond HIV.

Advanced Computational Modeling for Lead Optimization

Computational chemistry is an indispensable tool for accelerating the hit-to-lead and lead optimization phases of drug discovery involving the this compound scaffold. ucl.ac.uk These methods provide crucial insights into ligand-target interactions, guiding the synthesis of more effective and safer drug candidates.

Current and future applications of computational modeling include:

Molecular Docking: This technique is widely used to predict the binding mode of derivatives within the active site of their target proteins, such as PI3Kα, mTOR, and carbonic anhydrases. nih.govnih.gov Docking studies help to rationalize observed SAR and guide the design of new analogues with improved binding affinity. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for thiopyranopyrimidine derivatives. researchgate.netmdpi.commdpi.com These models create a statistical correlation between the physicochemical properties of the compounds and their biological activity, providing a predictive tool for designing new, more potent molecules.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations can be used to study the dynamic behavior and stability of the ligand-receptor complex over time. This has been applied to study the interaction of anticonvulsant derivatives with the GABA-A receptor, confirming the stability of the binding. bohrium.com

Pharmacokinetic Modeling: In the future, advanced computational tools will be increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds in silico. This allows for the early identification and filtering out of molecules with unfavorable pharmacokinetic profiles, saving significant time and resources.

By integrating these advanced computational approaches, researchers can more effectively navigate the complex chemical space of this compound analogues to optimize their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7H-thiopyrano[2,3-d]pyrimidine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : A scalable synthesis starts with dichlorosulfinylmethylenepyrrolidine (DCSMP) as a key intermediate. Cyclocondensation reactions under mild acidic conditions (e.g., acetic acid with sulfur) or catalyzed by triethylamine are frequently employed. For example, Suzuki et al. achieved cyclization at 150°C in HMPA, yielding red crystalline products (65% yield) with confirmed structures via 1^1H NMR and elemental analysis . Optimizing solvent polarity and temperature (e.g., 80–150°C) is critical to avoid side reactions like over-oxidation or incomplete ring closure.

Q. How can structural elucidation of this compound derivatives be performed?

  • Methodological Answer : Use 1^1H NMR to identify coupling patterns between thiophene and pyrimidine protons. For instance, δ 7.50 (s, 1H) and δ 3.80 (m, 2H) in DMSO-d6_6 confirm the fused thiopyran ring system . Mass spectrometry (HRMS) and X-ray crystallography further validate molecular weight and spatial conformation. Comparative analysis with thieno[3,2-d]pyrimidine derivatives helps distinguish long-range coupling absence in the [2,3-d] isomer .

Q. What are the primary applications of this compound scaffolds in medicinal chemistry?

  • Methodological Answer : These scaffolds serve as hinge binders in kinase inhibitors (e.g., FAK inhibitors) due to their planar aromatic structure. Substitutions at C4 and C6 positions modulate selectivity; for example, introducing isoxazole or phenyl groups enhances binding to ATP pockets in PI3K or PARP-1 . Computational docking studies (e.g., Glide SP) guide rational design by aligning hydrophobic fields with residues like Val, Tyr, and Lys .

Advanced Research Questions

Q. How do substituent variations at the C4 position impact the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, NO2_2) at C4 enhance kinase inhibition (IC50_{50} < 1 µM) by stabilizing hydrogen bonds with hinge regions. Conversely, bulky alkyl groups (e.g., ethyl) reduce solubility but improve membrane permeability. For example, 4-chloro-5-ethyl derivatives showed 76.9% inhibition in T-47D breast cancer cells, while 4-nitro analogues exhibited broad-spectrum activity across NSCLC and renal cancer models .

Q. What strategies resolve contradictions in cytotoxicity data for structurally similar derivatives?

  • Methodological Answer : Discrepancies often arise from cell line-specific expression of target proteins (e.g., PI3K isoforms) or off-target effects. To address this:

  • Perform isoform-specific enzymatic assays (e.g., PI3Kα vs. PI3Kγ).
  • Use CRISPR knockouts to confirm target engagement.
  • Validate selectivity via kinome-wide profiling (e.g., KINOMEscan). For instance, compound VIb showed IC50_{50} = 0.8 µM in HOP-92 NSCLC cells but was inactive in SNB-75 CNS cancer, likely due to differential PI3Kδ expression .

Q. How can molecular modeling improve the design of this compound-based inhibitors?

  • Methodological Answer : Align compounds’ electrostatic fields (e.g., using OpenEye’s ROCS) with reference inhibitors like LY294002. Field alignment scores >0.6 indicate conserved interactions; negative field points near Val residues correlate with hinge-binding affinity. Hydrophobic maps should overlap with pockets occupied by Tyr and Asp . MD simulations (AMBER) further assess stability of key hydrogen bonds over 100 ns trajectories.

Q. What analytical challenges arise in characterizing thiopyrano-pyrimidine heterocycles, and how are they mitigated?

  • Methodological Answer : Sulfur atoms in the thiopyran ring complicate NMR interpretation due to spin-spin coupling with adjacent protons. Use 13^{13}C DEPT-135 to differentiate CH2_2 and CH3_3 groups near sulfur. For X-ray studies, heavy atom derivatives (e.g., Se-methionine analogues) enhance diffraction resolution. LC-MS with HILIC columns resolves polar degradation products, common in acidic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.